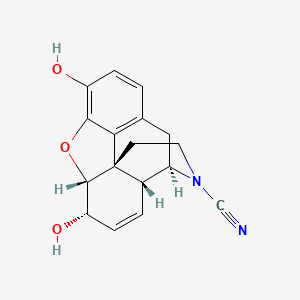
Cyanomorphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanomorphine is a synthetic derivative of morphine, an opioid analgesic. Morphine is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum) and is widely used for its potent pain-relieving properties . This compound, like morphine, interacts with opioid receptors in the central nervous system to produce analgesic effects. the addition of a cyano group to the morphine molecule can alter its pharmacological properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cyanoacetylation of morphine, where morphine is reacted with cyanoacetic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of cyanomorphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate this compound from any impurities.
化学反応の分析
Types of Reactions
Cyanomorphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield primary amines or other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyanoketones, while reduction can produce cyanoamines.
科学的研究の応用
Cyanomorphine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用機序
Cyanomorphine exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors . This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The cyano group in this compound may enhance its binding affinity or alter its pharmacokinetics, making it a unique compound for further study.
類似化合物との比較
Cyanomorphine can be compared with other opioid derivatives, such as:
Morphine: The parent compound, known for its potent analgesic effects.
Codeine: A less potent opioid used for mild to moderate pain.
Heroin: A diacetylated form of morphine with higher potency and faster onset of action.
This compound’s uniqueness lies in the presence of the cyano group, which can influence its pharmacological properties and make it a valuable compound for research and development.
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O3/c18-8-19-6-5-17-10-2-4-13(21)16(17)22-15-12(20)3-1-9(14(15)17)7-11(10)19/h1-4,10-11,13,16,20-21H,5-7H2/t10-,11+,13-,16-,17-/m0/s1 |
InChIキー |
IYUVSNMEVXPVDN-KBQPJGBKSA-N |
異性体SMILES |
C1CN([C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)O)O)C#N |
正規SMILES |
C1CN(C2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















